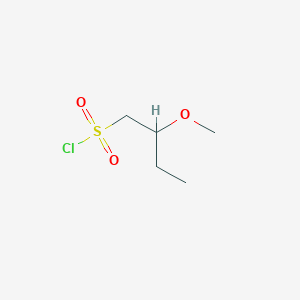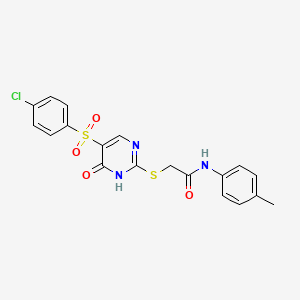![molecular formula C11H15N3O4 B3019512 2-{[(tert-butoxy)carbonyl]amino}-4-methylpyrimidine-5-carboxylic acid CAS No. 2193060-72-7](/img/structure/B3019512.png)
2-{[(tert-butoxy)carbonyl]amino}-4-methylpyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-4-methylpyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C11H15N3O4 and a molecular weight of 253.26 g/mol . It is commonly used in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butoxycarbonyl (Boc) group .
Mechanism of Action
Target of Action
Compounds with similar structures have been used in peptide synthesis , suggesting that this compound may interact with proteins or enzymes involved in peptide formation.
Mode of Action
It’s known that the tert-butoxycarbonyl (boc) group is a common protecting group in organic chemistry, particularly in peptide synthesis . It protects reactive amine groups during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the original amine group for further reactions .
Biochemical Pathways
The Boc group is often used to protect amino acids during peptide synthesis, allowing for the selective formation of peptide bonds without unwanted side reactions .
Pharmacokinetics
For instance, Boc groups can increase the lipophilicity of a compound, potentially affecting its absorption and distribution .
Result of Action
Given its potential role in peptide synthesis, it may influence the formation of specific peptides, which could have various downstream effects depending on the nature of these peptides .
Action Environment
Environmental factors such as pH and temperature can significantly influence the action of this compound. For instance, the removal of the Boc group requires acidic conditions . Additionally, certain reactions involving this compound may require specific temperatures for optimal efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-4-methylpyrimidine-5-carboxylic acid typically involves the protection of an amine group with the Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-4-methylpyrimidine-5-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Oxidation and Reduction: Specific reagents and conditions vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine .
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-4-methylpyrimidine-5-carboxylic acid is used in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}methyl-4-methylpyrimidine-5-carboxylic acid .
- (2r,4s)-1-[(tert-butoxy)carbonyl]-4-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid .
- (S)-2-((tert-butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid .
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-4-methylpyrimidine-5-carboxylic acid is unique due to its specific structure, which includes a pyrimidine ring substituted with a Boc-protected amine and a carboxylic acid group. This combination of functional groups makes it particularly useful in organic synthesis for the protection and selective deprotection of amine groups .
Properties
IUPAC Name |
4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-6-7(8(15)16)5-12-9(13-6)14-10(17)18-11(2,3)4/h5H,1-4H3,(H,15,16)(H,12,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGLMLSMFAYKFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B3019430.png)

![4-methoxy-2-{2-[({[3-(trifluoromethyl)benzyl]oxy}imino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B3019435.png)





![2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B3019444.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B3019449.png)


